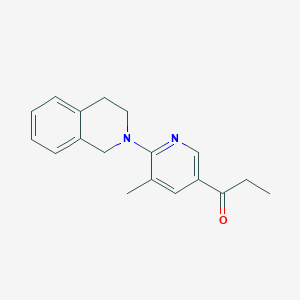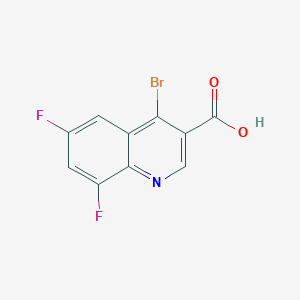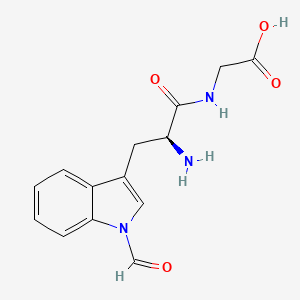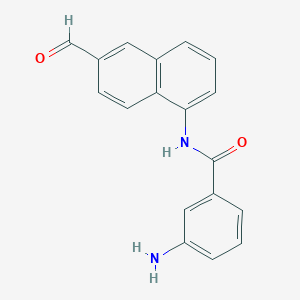
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Construction of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Two Rings: The isoquinoline and pyridine moieties can be coupled through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Final Functionalization: The propan-1-one group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one exerts its effects would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one lies in its specific combination of isoquinoline and pyridine rings, which may confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C18H20N2O/c1-3-17(21)16-10-13(2)18(19-11-16)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChIキー |
MPNCJCPTXPFNEL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)

![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)






